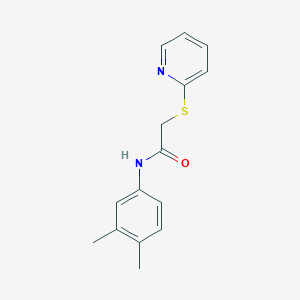

N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(3,4-Dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a pyridine ring linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₁₅H₁₆N₂OS, with a molar mass of 272.37 g/mol. The compound’s structure combines aromatic and heterocyclic moieties, making it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-11-6-7-13(9-12(11)2)17-14(18)10-19-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQICBREKYISBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Thioether Linkage: The reaction between 2-mercaptopyridine and 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the thioether intermediate.

Acetamide Formation: The thioether intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final acetamide product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

Reduction: Hydrogen gas with a palladium catalyst for reduction.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Nitro, Sulfonyl, or Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: In the development of new materials with specific electronic or photonic properties.

Biological Studies: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom in the thioether linkage could play a crucial role in binding to metal ions or forming hydrogen bonds.

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Moieties :

- The pyridine ring in the target compound (electron-deficient) contrasts with the benzothiazole in (electron-rich), affecting electronic properties and binding to hydrophobic pockets.

- Sulfanyl vs. Sulfonamide : The sulfanyl group (–S–) in the target compound may engage in disulfide bonding or metal coordination, whereas the sulfonamide (–SO₂–NH–) in enhances hydrogen-bonding capacity and solubility .

Aromatic Substitutions :

- The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to 4-chlorophenyl in , which introduces electronegativity and polarizability .

- Methoxy/Hydroxy Groups in improve water solubility but reduce membrane permeability due to hydrogen bonding .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling pyridin-2-ylsulfanyl acetic acid with 3,4-dimethylaniline, similar to methods in , which reported 100% yields for analogous acetamides using HATU-mediated coupling .

Biological Activity

N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound classified as an acetamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.37 g/mol. The structure features a phenyl ring with two methyl substituents at the 3 and 4 positions, a pyridine ring connected via a sulfur atom, and an acetamide group, which may influence its biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfur atom in the thioether linkage is believed to play a critical role in binding interactions, potentially facilitating the formation of hydrogen bonds or coordination with metal ions in active sites of target proteins .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thioether or thioamide functionalities have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Enzyme Inhibition

The compound has been explored as a potential inhibitor for various enzymes. For example, studies have demonstrated that related compounds can inhibit xanthine oxidase (XO), which is crucial in purine metabolism and implicated in gout and other inflammatory conditions. The IC50 values for some derivatives were reported to be moderate, suggesting that structural modifications could enhance inhibitory potency .

Case Studies

- Inhibition of Xanthine Oxidase : A study evaluated the inhibitory activity of several acetamide derivatives against XO. The results indicated that compounds with similar structures to this compound had IC50 values ranging from 70 to 100 µM, highlighting their potential therapeutic applications in managing hyperuricemia .

- Antibacterial Activity : Another investigation focused on the antibacterial efficacy of thioether-containing compounds against Gram-positive and Gram-negative bacteria. The study revealed that certain derivatives exhibited significant growth inhibition compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thioether linkage and acetamide group | Moderate enzyme inhibition |

| N-(3,4-dimethylphenyl)-2-(pyridin-2-ylthio)acetamide | Similar structure without acetamide | Enhanced antibacterial activity |

| N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide | Sulfonamide instead of thioether | Potentially higher enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.